Tris[[2-(tert-butoxycarbonyl)ethoxy]methyl]methylamine
Overview
Description
Tris[[2-(tert-butoxycarbonyl)ethoxy]methyl]methylamine: is a cleavable polyethylene glycol (PEG) linker used in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs) . This compound is known for its ability to facilitate the targeted delivery of therapeutic agents, making it a valuable tool in medicinal chemistry and drug development .
Mechanism of Action
Target of Action
Tris[[2-(tert-butoxycarbonyl)ethoxy]methyl]methylamine, also known as Amino-Tri-(t-butoxycarbonylethoxymethyl)-methane, is primarily used as a linker in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) . Its primary targets are therefore the antibodies or proteins to which it is attached during synthesis .
Mode of Action
This compound acts as a linker, connecting an antibody or protein to a cytotoxic drug in the case of ADCs, or to a ligand for an E3 ubiquitin ligase in the case of PROTACs . The compound’s tert-butoxycarbonyl (Boc) groups protect the amino groups during synthesis and are removed under acidic conditions .
Biochemical Pathways
In ADCs, the compound allows the attached cytotoxic drug to be delivered directly to the target cells, reducing off-target effects . In PROTACs, the compound enables the degradation of specific target proteins via the ubiquitin-proteasome system .
Result of Action
The result of the compound’s action is the targeted delivery of a cytotoxic drug (in ADCs) or the targeted degradation of a specific protein (in PROTACs) . This can lead to the death of target cells in the case of ADCs, or the modulation of cellular processes in the case of PROTACs .
Action Environment
The action of this compound is influenced by the biochemical environment within the cell. The cleavage of the Boc groups requires an acidic environment . Additionally, the stability and efficacy of the compound could be influenced by factors such as pH, temperature, and the presence of other biomolecules.
Biochemical Analysis
Biochemical Properties
Tris[[2-(tert-butoxycarbonyl)ethoxy]methyl]methylamine potentially binds to proteins, enzymes, and receptors, impacting their activity . It is used in the synthesis of antibody-drug conjugates (ADCs) and PROTACs . ADCs are comprised of an antibody to which is attached an ADC cytotoxin through an ADC linker . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Cellular Effects
The cellular effects of this compound are primarily related to its role in the synthesis of ADCs and PROTACs . ADCs and PROTACs are designed to selectively target and degrade specific proteins within cells . This can have a significant impact on cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is related to its role as a linker in the synthesis of ADCs and PROTACs . In the case of ADCs, the compound serves as a linker between the antibody and the cytotoxin . For PROTACs, it serves as a linker between the ligand for the E3 ubiquitin ligase and the ligand for the target protein .
Temporal Effects in Laboratory Settings
As a component of ADCs and PROTACs, its effects would likely be related to the stability and degradation of these compounds .
Dosage Effects in Animal Models
As a component of ADCs and PROTACs, its effects would likely be related to the dosage-dependent effects of these compounds .
Metabolic Pathways
As a component of ADCs and PROTACs, its metabolism would likely be related to the metabolism of these compounds .
Transport and Distribution
As a component of ADCs and PROTACs, its transport and distribution would likely be related to these compounds .
Subcellular Localization
As a component of ADCs and PROTACs, its localization would likely be related to these compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tris[[2-(tert-butoxycarbonyl)ethoxy]methyl]methylamine typically involves the reaction of tris(hydroxymethyl)aminomethane with tert-butyl bromoacetate in the presence of a base such as sodium hydride . The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and reaction time, to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Tris[[2-(tert-butoxycarbonyl)ethoxy]methyl]methylamine undergoes various chemical reactions, including:
Substitution Reactions: The tert-butoxycarbonyl groups can be removed under acidic conditions, revealing reactive amine groups.
Cleavage Reactions: The PEG linker can be cleaved under specific conditions, releasing the attached therapeutic agent.
Common Reagents and Conditions:
Acidic Conditions: Used for deprotection of tert-butoxycarbonyl groups.
Reductive Conditions: Employed in the cleavage of the PEG linker.
Major Products Formed:
Deprotected Amine: Formed after the removal of tert-butoxycarbonyl groups.
Released Therapeutic Agent: Resulting from the cleavage of the PEG linker.
Scientific Research Applications
Chemistry: Tris[[2-(tert-butoxycarbonyl)ethoxy]methyl]methylamine is used as a linker in the synthesis of complex molecules, facilitating the attachment of various functional groups .
Biology: In biological research, this compound is employed in the development of PROTACs, which are used to selectively degrade target proteins .
Medicine: In medicinal chemistry, this compound is utilized in the synthesis of ADCs, which are designed to deliver cytotoxic agents specifically to cancer cells .
Industry: Industrially, this compound is used in the large-scale production of therapeutic agents and research chemicals .
Comparison with Similar Compounds
Tris(hydroxymethyl)aminomethane: A precursor in the synthesis of Tris[[2-(tert-butoxycarbonyl)ethoxy]methyl]methylamine.
Polyethylene Glycol (PEG) Linkers: Used in various applications for their biocompatibility and flexibility.
Uniqueness: this compound is unique due to its cleavable nature, allowing for the controlled release of therapeutic agents . This property makes it particularly valuable in the development of targeted drug delivery systems .
Properties
IUPAC Name |
tert-butyl 3-[2-amino-3-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]-2-[[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]methyl]propoxy]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H47NO9/c1-22(2,3)33-19(27)10-13-30-16-25(26,17-31-14-11-20(28)34-23(4,5)6)18-32-15-12-21(29)35-24(7,8)9/h10-18,26H2,1-9H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPXODPHVWBQJEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCC(COCCC(=O)OC(C)(C)C)(COCCC(=O)OC(C)(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H47NO9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30460037 | |
Record name | Di-tert-butyl 3,3'-[{2-amino-2-[(3-tert-butoxy-3-oxopropoxy)methyl]propane-1,3-diyl}bis(oxy)]dipropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30460037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
505.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175724-30-8 | |
Record name | Di-tert-butyl 3,3'-[{2-amino-2-[(3-tert-butoxy-3-oxopropoxy)methyl]propane-1,3-diyl}bis(oxy)]dipropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30460037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.